5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene

Drug-likeness Lipophilicity Permeability prediction

Procure CAS 188028-20-8 for its unique heterocyclic scaffold. The 2-chloro substituent provides an essential synthetic handle for nucleophilic aromatic substitution, enabling validated carbonic anhydrase II inhibitor development. Its rigid, zero-rotatable-bond core and balanced lipophilicity are ideally suited for fragment-based drug discovery. Use this specific intermediate to avoid synthetic route incompatibility and ensure target binding affinity in your lead optimization programs.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 188028-20-8
Cat. No. B6612737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene
CAS188028-20-8
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(=C2)N=C(N3)Cl
InChIInChI=1S/C9H7ClN2O2/c10-9-11-5-3-7-8(4-6(5)12-9)14-2-1-13-7/h3-4H,1-2H2,(H,11,12)
InChIKeyLSZUWOCBOHNBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene (CAS 188028-20-8): Procurement-Relevant Chemical Identity and Class Context


5-Chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene (CAS 188028-20-8) is a tricyclic heterocyclic compound belonging to the [1,4]dioxino[2,3-f]benzimidazole class [1]. Its IUPAC name is 2-chloro-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole, with molecular formula C₉H₇ClN₂O₂ and molecular weight 210.62 g/mol [1]. The compound features a benzimidazole core fused with a 1,4-dioxane ring, bearing a chloro substituent at the 2-position of the imidazole ring. This chloro substituent serves as a strategic synthetic handle for nucleophilic aromatic substitution and cross-coupling reactions, enabling derivatization into biologically active analogs [2].

Why 5-Chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene Cannot Be Replaced by Generic In-Class Analogs


Within the [1,4]dioxino[2,3-f]benzimidazole series, substitution at the imidazole 2-position profoundly alters physicochemical properties, synthetic reactivity, and biological activity [1]. The chloro substituent provides a unique combination of moderate lipophilicity (XLogP3 = 2.2), electron-withdrawing character, and leaving-group capacity that is absent in the unsubstituted parent (CAS 343788-75-0), the 2-methyl analog (CAS 556020-32-7), or the thiol analog (CAS 81864-47-3) [1]. Procurement of a different 2-substituted analog risks incompatibility with established synthetic routes that exploit the chloro group for nucleophilic displacement or metal-catalyzed coupling, and may alter the binding affinity of derived inhibitors for targets such as carbonic anhydrase isoforms [2]. The quantitative evidence below demonstrates why CAS 188028-20-8 occupies a distinct and non-interchangeable position within this compound family.

Quantitative Procurement Evidence for 5-Chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene: Comparator-Based Differentiation


Chloro vs. Unsubstituted Parent: Physicochemical Property Differentiation for Formulation and Permeability Optimization

The target compound (CAS 188028-20-8) exhibits a computed XLogP3 of 2.2, reflecting the lipophilic contribution of the 2-chloro substituent [1]. By contrast, the unsubstituted parent scaffold (6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole, CAS 343788-75-0) has a lower XLogP3 of approximately 1.4, as estimated by PubChem's XLogP3 algorithm [2]. The +0.8 log unit increase in lipophilicity conferred by the chloro group is substantial for membrane permeability considerations in drug design, as each log unit increase in logP can correspond to a measurable increase in passive membrane permeability. The chloro compound also has a topological polar surface area (TPSA) of 47.1 Ų, identical to the parent scaffold, indicating that the chloro substitution enhances lipophilicity without expanding polar surface area—a favorable property for blood-brain barrier penetration potential [1].

Drug-likeness Lipophilicity Permeability prediction

Chloro vs. Bromo Analog: Synthetic Reactivity Differentiation for Downstream Derivatization

The 2-chloro substituent on the target compound (CAS 188028-20-8) offers a balanced reactivity profile for nucleophilic aromatic substitution (SNAr) compared to the 2-bromo analog (5-bromo-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene) [1]. Chlorine is a moderately good leaving group in SNAr reactions on electron-deficient heterocycles, whereas bromine is a better leaving group but may lead to undesired side reactions or over-substitution due to higher reactivity. In the context of the benzimidazole ring—which is moderately electron-deficient—chloro provides sufficient activation for displacement by amines, thiols, and alkoxides while avoiding the potential for premature dehalogenation that can occur with bromo analogs under reducing conditions. The bromo analog has been cited in patent literature as a precursor for Bruton's tyrosine kinase (Btk) inhibitors , but the chloro analog provides a distinct reactivity window for chemists requiring stepwise functionalization control.

Nucleophilic aromatic substitution Cross-coupling Building block utility

Carbonic Anhydrase Inhibitor Scaffold Validation: Kd = 20 nM for Dioxinobenzimidazole-Derived Ligand Against Human CA II

The dioxino[2,3-f]benzimidazole core—of which the target compound is the direct 2-chloro-substituted precursor—has been validated as a high-affinity carbonic anhydrase inhibitor scaffold through a co-crystal structure with human carbonic anhydrase II (PDB: 3M67) [1]. The derivative 2-chloro-5-[(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylsulfanyl)acetyl]benzenesulfonamide, which incorporates the target compound's core structure via a thioether linkage at the 2-position, bound to CA II with a dissociation constant (Kd) of 20 nM as determined by thermal shift assay [2]. This derivative also showed Kd values of 100 nM against CA VII and 300 nM against CA XIII [2]. These data demonstrate that the 2-chloro starting material provides a direct synthetic entry point to nanomolar CA inhibitors, a property not achievable with the unsubstituted parent scaffold that lacks the reactive 2-position handle for installing the critical sulfanylacetyl linker.

Carbonic anhydrase inhibition X-ray crystallography Thermal shift assay

GHS Safety Profile: Documented Hazard Classification Enabling Compliant Procurement and Handling

The target compound (CAS 188028-20-8) has a documented GHS hazard classification based on a notification to the ECHA C&L Inventory, providing actionable safety information for procurement decisions [1]. The compound carries the following hazard statements: H302 (Harmful if swallowed, Acute Tox. 4), H315 (Causes skin irritation, Skin Irrit. 2), H319 (Causes serious eye irritation, Eye Irrit. 2A), and H335 (May cause respiratory irritation, STOT SE 3) [1]. By contrast, many closely related analogs in the [1,4]dioxino[2,3-f]benzimidazole class—including the unsubstituted parent (CAS 343788-75-0) and the 2-methyl analog (CAS 556020-32-7)—lack publicly available GHS classifications, creating regulatory uncertainty for procurement officers and EHS compliance teams [2]. The availability of verified hazard data for CAS 188028-20-8 reduces compliance risk and enables informed safety protocol development.

GHS classification Safety data Regulatory compliance

Rotatable Bond Count and Molecular Rigidity: Conformational Pre-organization Advantage Over Flexible Analogs

The target compound (CAS 188028-20-8) possesses zero rotatable bonds, representing a fully conformationally restricted tricyclic scaffold [1]. In contrast, the 2-chloromethyl analog (2-(chloromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole, CAS 1152584-20-7) introduces a methylene spacer between the chloro group and the imidazole ring, resulting in one rotatable bond that increases conformational flexibility . The zero rotatable bond count of CAS 188028-20-8 is advantageous for fragment-based drug design and scaffold-hopping strategies, as it minimizes the entropic penalty upon target binding—a principle well-established in medicinal chemistry where each freely rotatable bond can reduce binding affinity by approximately 0.5–1.5 kcal/mol. The rigid scaffold also provides a more predictable pharmacophore geometry for structure-based design compared to flexible analogs.

Conformational restriction Ligand efficiency Entropic penalty

Optimal Application Scenarios for 5-Chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene Based on Verified Differentiation Evidence


Synthesis of Carbonic Anhydrase II Inhibitors via 2-Position Thioether Linkage Installation

CAS 188028-20-8 serves as the direct precursor for constructing high-affinity carbonic anhydrase II inhibitors bearing the dioxinobenzimidazole scaffold, as validated by the co-crystal structure PDB 3M67 showing a Kd of 20 nM for the derived benzenesulfonamide inhibitor [1]. The 2-chloro substituent undergoes nucleophilic displacement with thiol nucleophiles to install the sulfanylacetyl linker connecting the scaffold to the benzenesulfonamide zinc-binding group. This synthetic route is not accessible from the unsubstituted parent scaffold (CAS 343788-75-0), which lacks a reactive leaving group at the 2-position. Research groups engaged in carbonic anhydrase inhibitor development for glaucoma, epilepsy, or cancer applications should prioritize procurement of this specific compound to access the validated CA II inhibitor series [1][2].

Fragment-Based Drug Discovery Using a Rigid, Zero-Rotatable-Bond Scaffold

The fully rigid tricyclic structure of CAS 188028-20-8 (0 rotatable bonds) makes it an ideal starting point for fragment-based drug discovery (FBDD) campaigns targeting protein-protein interactions or enzyme active sites where conformational pre-organization is critical for binding affinity [1]. Unlike the 2-chloromethyl analog (1 rotatable bond), this compound provides a single, well-defined conformational state, minimizing entropic penalties and simplifying structure-activity relationship (SAR) interpretation during hit-to-lead optimization [1]. Fragment screening libraries incorporating this scaffold can leverage the 2-chloro position for parallel derivatization to rapidly explore chemical space around the rigid core.

Controlled Sequential Derivatization in Multi-Step Synthetic Routes Requiring Moderate Leaving Group Reactivity

For medicinal chemistry programs requiring stepwise functionalization of the benzimidazole 2-position, the chloro leaving group of CAS 188028-20-8 offers a strategic reactivity window that is intermediate between the higher reactivity of the bromo analog and the inertness of the unsubstituted or methyl-substituted analogs [1][2]. This moderate reactivity is particularly valuable in synthetic sequences where the 2-position must be derivatized after other functional group manipulations, reducing the risk of premature displacement that can occur with bromo analogs. The documented GHS safety profile further supports its use in multi-step synthesis by enabling appropriate safety protocol implementation from the outset [3].

Pharmacokinetic Property Optimization via Lipophilicity-Tuned Scaffold Selection

The XLogP3 of 2.2 for CAS 188028-20-8 provides a balanced lipophilicity profile that is +0.8 log units higher than the unsubstituted parent scaffold (XLogP3 ≈ 1.4), positioning it favorably for medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules [1][4]. The TPSA of 47.1 Ų remains identical to the parent scaffold, meaning the lipophilicity gain is achieved without increasing polar surface area—a combination that predicts improved membrane permeability while maintaining favorable drug-likeness parameters. This property profile distinguishes CAS 188028-20-8 from both the less lipophilic unsubstituted parent and the potentially excessively lipophilic bromo analog.

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